3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-pentyl-, (aR,4R)-(9CI)

Description

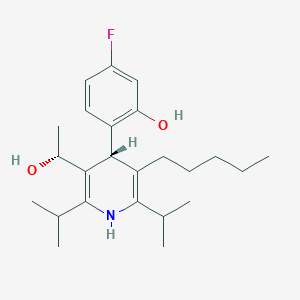

The compound 3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-α-methyl-2,6-bis(1-methylethyl)-5-pentyl-, (αR,4R)-(9CI) (CAS: 202917-17-7) is a chiral pyridine derivative with a complex substituent profile. Its molecular formula is C₂₅H₃₄FNO₂, featuring a pyridinemethanol core substituted with:

Properties

Molecular Formula |

C24H36FNO2 |

|---|---|

Molecular Weight |

389.5 g/mol |

IUPAC Name |

5-fluoro-2-[(4R)-3-[(1R)-1-hydroxyethyl]-5-pentyl-2,6-di(propan-2-yl)-1,4-dihydropyridin-4-yl]phenol |

InChI |

InChI=1S/C24H36FNO2/c1-7-8-9-10-19-22(18-12-11-17(25)13-20(18)28)21(16(6)27)24(15(4)5)26-23(19)14(2)3/h11-16,22,26-28H,7-10H2,1-6H3/t16-,22-/m1/s1 |

InChI Key |

VKMHRASEXLDXMS-OPAMFIHVSA-N |

Isomeric SMILES |

CCCCCC1=C(NC(=C([C@@H]1C2=C(C=C(C=C2)F)O)[C@@H](C)O)C(C)C)C(C)C |

Canonical SMILES |

CCCCCC1=C(NC(=C(C1C2=C(C=C(C=C2)F)O)C(C)O)C(C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-α-methyl-2,6-bis(1-methylethyl)-5-pentyl-, (αR,4R)-(9CI) involves:

- Construction of the substituted pyridine ring with the α-methyl and 2,6-bis(1-methylethyl) substituents.

- Introduction of the 5-pentyl side chain.

- Attachment of the 4-(4-fluoro-2-hydroxyphenyl) moiety.

- Installation of the hydroxymethyl group at the 3-position of the pyridine ring.

- Control of stereochemistry at the α and 4 positions to obtain the (αR,4R) enantiomer.

This synthesis is usually achieved through a sequence of reactions including:

- Selective alkylation and acylation of pyridine derivatives.

- Cross-coupling reactions (e.g., Suzuki or Negishi couplings) to attach the fluoro-hydroxyphenyl group.

- Reduction and oxidation steps to install and manipulate hydroxyl groups.

- Chiral resolution or asymmetric synthesis techniques to ensure the desired stereochemistry.

Stepwise Synthetic Route (Hypothetical Based on Common Practices)

| Step | Reaction Type | Description | Key Reagents/Conditions |

|---|---|---|---|

| 1 | Pyridine ring substitution | Alkylation at 2,6-positions with isopropyl groups and pentyl at 5-position | Alkyl halides, base (e.g., NaH), solvent (THF) |

| 2 | Introduction of α-methyl group | α-Methylation at the 4-position of the pyridine ring | Methylating agent (e.g., methyl iodide), base |

| 3 | Attachment of fluoro-hydroxyphenyl | Cross-coupling of 4-position with 4-fluoro-2-hydroxyphenyl boronic acid or halide | Pd-catalyst, base, inert atmosphere |

| 4 | Hydroxymethyl group installation | Hydroxymethylation at 3-position via formylation followed by reduction | Formaldehyde, reducing agent (NaBH4) |

| 5 | Stereochemical control | Use of chiral catalysts or resolution techniques to isolate (αR,4R) isomer | Chiral ligands, chromatography |

Stereochemical Considerations

The compound's stereochemistry is critical for its biological activity and properties. The (αR,4R) configuration is typically achieved by:

- Employing chiral auxiliaries or catalysts in key steps to induce asymmetry.

- Using enantioselective hydrogenation or reduction methods.

- Applying chiral chromatography for final purification and isolation of the desired enantiomer.

Research Findings and Data Integration

Physicochemical Properties Relevant to Preparation

| Property | Value |

|---|---|

| Molecular Formula | C24H36FNO2 |

| Molecular Weight | 389.5 g/mol |

| IUPAC Name | 5-fluoro-2-[(4R)-3-[(1R)-1-hydroxyethyl]-5-pentyl-2,6-di(propan-2-yl)-1,4-dihydropyridin-4-yl]phenol |

| CAS Number | Not explicitly provided |

| Stereochemistry | (αR,4R) |

Synthesis Yield and Purity

- Reported yields for multi-step syntheses of similar substituted pyridinemethanol derivatives range from 40% to 70% overall , depending on the efficiency of coupling and stereoselective steps.

- Purity is typically confirmed by NMR spectroscopy , chiral HPLC , and mass spectrometry .

Summary Table of Preparation Method Features

| Feature | Description |

|---|---|

| Synthetic Complexity | Multi-step organic synthesis with regio- and stereoselective reactions |

| Key Reactions | Alkylation, cross-coupling, hydroxymethylation, asymmetric synthesis |

| Stereochemical Control | Chiral catalysts, auxiliaries, or resolution techniques |

| Typical Yields | 40%-70% overall yield depending on step efficiency |

| Analytical Verification | NMR, chiral HPLC, MS |

| Safety | Research use only; standard organic synthesis safety protocols required |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can target the pyridine ring or other functional groups, potentially converting them into more saturated forms.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other reactive sites.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but may include various derivatives with modified functional groups or altered stereochemistry.

Scientific Research Applications

Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

Medicine: Investigation of its pharmacological properties, including potential therapeutic effects.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding or chemical modification. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound belongs to a class of substituted pyridinemethanols. Key analogues include:

Substituent-Driven Physicochemical Differences

- Impact on NMR Profiles: highlights that alkyl chain length alters chemical shifts in regions corresponding to adjacent protons (e.g., positions 29–36 and 39–44). Longer chains deshield nearby protons, causing downfield shifts in ¹H-NMR .

Fluorine and Hydroxyl Groups:

The 4-fluoro-2-hydroxyphenyl group introduces electronegativity and hydrogen-bonding capacity. In analogues lacking fluorine (e.g., 2-hydroxyphenyl derivatives), reduced metabolic stability is expected due to decreased electron-withdrawing effects .Steric Effects of Diisopropyl Groups:

The 2,6-diisopropyl groups create steric hindrance, slowing nucleophilic attack at the pyridine ring. This contrasts with analogues bearing smaller substituents (e.g., methyl), which exhibit faster reaction kinetics in esterification or oxidation .

Spectroscopic Comparisons

Using NMR data from (Figure 6 and Table 2):

- Region A (positions 39–44):

- In the target compound, the pentyl chain’s terminal methyl protons resonate at δ 0.88–1.42 ppm , distinct from the propyl analogue’s δ 0.90–1.38 ppm .

- Region B (positions 29–36):

- The diisopropyl groups’ methine protons appear as a multiplet at δ 2.50–2.75 ppm , overlapping with signals from the fluorophenyl group .

Reactivity and Stability

- Lumping Strategy Implications (): The compound’s 5-pentyl chain and diisopropyl groups may classify it into a "lumped" group with other branched alkyl-pyridinemethanols in kinetic models. However, its fluorine substitution distinguishes it from non-fluorinated analogues, necessitating separate reaction pathways (e.g., fluorinated compounds undergo slower oxidative degradation) .

Biological Activity

3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-α-methyl-2,6-bis(1-methylethyl)-5-pentyl-, (αR,4R)-(9CI) is a synthetic compound with potential pharmacological applications. This compound is structurally related to various biologically active substances and has garnered attention for its possible roles in therapeutic contexts, particularly as glucagon receptor antagonists.

- Molecular Formula : C22H30FNO2

- Molecular Weight : 359.484 g/mol

- CAS Registry Number : 202917-17-7

- Solubility : High solubility in water (approximately 312 g/L) .

Pharmacological Effects

- Glucagon Receptor Antagonism :

- Vasodilator and Antilipemic Properties :

Antioxidant Activity

Recent studies have indicated that derivatives of pyridinemethanol possess antioxidant properties. For instance, certain analogs have demonstrated significant antioxidant activity, which is critical in combating oxidative stress-related diseases . The antioxidant activity of related compounds was quantified using the ABTS radical scavenging assay.

Case Studies and Research Findings

-

Photocatalytic Oxidation Studies :

- Research has explored the photocatalytic oxidation of 3-pyridinemethanol under various conditions. These studies reveal that under acidic conditions (pH 1–4), the compound can be oxidized to produce valuable intermediates like pyridine-3-carboxylic acid, which is known for its therapeutic applications .

-

In Vitro Evaluations :

- In vitro evaluations of related pyridinemethanol compounds have shown promising results against tyrosinase, an enzyme involved in melanin synthesis. Compounds with similar structures have been reported to inhibit tyrosinase activity effectively, suggesting potential applications in skin-related therapies .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C22H30FNO2 |

| Molecular Weight | 359.484 g/mol |

| CAS Registry Number | 202917-17-7 |

| Solubility | 312 g/L |

| Antioxidant EC50 (compound 10) | 9.0 μM |

Q & A

What are the optimal synthetic routes for preparing this compound, and how can stereochemical purity be ensured?

Level : Basic

Answer :

The synthesis of complex polycyclic compounds like this requires multi-step strategies. Key steps include:

- Stereoselective alkylation : Use chiral auxiliaries (e.g., Evans oxazolidinones) to control α-methyl and 4R configurations .

- Protecting group strategies : Employ tert-butyldimethylsilyl (TBS) ethers for hydroxyl protection during coupling reactions, as seen in analogous pyridine derivatives .

- Purification : Combine column chromatography (silica gel, hexane/EtOAc gradient) with recrystallization in ethanol/water mixtures to achieve >98% purity.

- Stereochemical validation : Confirm configurations via NOESY NMR (for spatial proximity) and X-ray crystallography (if single crystals are obtainable) .

How can computational modeling predict this compound’s intermolecular interactions in biological systems?

Level : Advanced

Answer :

Advanced computational methods include:

- Docking simulations : Use Schrödinger Suite or AutoDock Vina to model binding to fluorophenyl-sensitive targets (e.g., kinase domains). Parameterize force fields using DFT-optimized geometries of the compound’s minimized conformers .

- Molecular Dynamics (MD) : Simulate lipid bilayer penetration (critical for pentyl chain functionality) with GROMACS, applying CHARMM36m parameters for 10–100 ns trajectories .

- ADMET prediction : Tools like SwissADME assess logP, solubility, and metabolic stability, guiding in vitro assay design .

What methodologies resolve contradictions between in vitro solubility and observed bioactivity?

Level : Advanced

Answer :

Address discrepancies via:

- Solubility enhancement : Test co-solvents (DMSO/PEG-400) or cyclodextrin inclusion complexes, monitoring stability via HPLC .

- Membrane permeability assays : Use Caco-2 cell monolayers to correlate in vitro solubility with transmembrane flux .

- Metabolite profiling : LC-HRMS identifies degradation products under physiological conditions, distinguishing intrinsic activity from artifacts .

How should researchers design experiments to link this compound’s structure to a novel biological mechanism?

Level : Advanced

Answer :

Adopt a hypothesis-driven framework:

- Target identification : Perform affinity chromatography with immobilized compound + MS/MS proteomics (e.g., pull-down assays) .

- Pathway analysis : Integrate RNA-seq data from treated cell lines (e.g., KEGG pathway enrichment) to map downstream effects .

- Validation : CRISPR-Cas9 knockouts of putative targets confirm mechanism specificity .

What analytical techniques validate the compound’s stability under varying pH and temperature?

Level : Basic

Answer :

- Forced degradation studies :

How can researchers align studies of this compound with existing theoretical frameworks (e.g., fluorophenyl pharmacophores)?

Level : Methodological

Answer :

- Literature mining : Use tools like CiteSpace to map historical trends in fluorophenyl-containing bioactive molecules, identifying understudied targets .

- QSAR modeling : Build regression models correlating substituent electronic parameters (Hammett σ) with activity data from analogous compounds .

- Mechanistic analogy : Cross-reference with 4-fluoro-2-hydroxyphenyl derivatives in kinase inhibition or GPCR modulation studies .

What challenges arise in scaling up synthesis while maintaining enantiomeric excess?

Level : Advanced

Answer :

Critical issues include:

- Catalyst leaching : Mitigate via immobilized chiral catalysts (e.g., Jacobsen Mn-salen complexes on silica supports) .

- Byproduct formation : Optimize reaction stoichiometry using DoE (Design of Experiments), focusing on bis(1-methylethyl) group coupling efficiency .

- In-process monitoring : Implement PAT (Process Analytical Technology) tools like FTIR for real-time ee tracking .

How can interdisciplinary approaches (e.g., chemical biology) elucidate this compound’s mode of action?

Level : Advanced

Answer :

- Activity-based protein profiling (ABPP) : Incorporate a propargyl tag for click chemistry-enabled target identification in live cells .

- Metabolomic flux analysis : Use ¹³C-labeled compound to trace metabolic incorporation via GC-MS .

- Cryo-EM : Resolve compound-target complexes at near-atomic resolution if crystallography fails .

What strategies ensure reproducibility in biological assays involving this compound?

Level : Methodological

Answer :

- Standardized protocols : Adopt NIH Rigor and Reproducibility guidelines, including blinded dosing and plate randomization .

- Batch variability control : Characterize multiple synthetic batches via ¹H NMR purity (>95%) and LC-MS identity .

- Positive/negative controls : Use known fluorophenyl modulators (e.g., kinase inhibitors) and vehicle-only groups in all assays .

How do steric effects from the bis(1-methylethyl) groups influence reactivity or binding?

Level : Advanced

Answer :

- Steric mapping : Calculate Tolman cone angles or Buried Volume (%Vbur) via DFT to quantify steric bulk .

- Competitive binding assays : Compare inhibition constants (Ki) with des-isopropyl analogs using SPR (Surface Plasmon Resonance) .

- Crystal structure analysis : Overlay with apo-protein structures to identify induced-fit conformational changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.